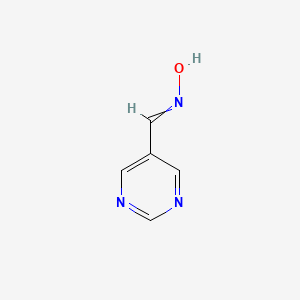
N-(pyrimidin-5-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a pyrimidine ring substituted with a carbaldehyde oxime group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired oxime .
Industrial Production Methods: While specific industrial production methods for pyrimidine-5-carbaldehyde oxime are not extensively documented, the general principles of oxime synthesis can be applied. Industrial synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or hypervalent iodine compounds.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which pyrimidine-5-carbaldehyde oxime exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
- Pyrimidine-2-carbaldehyde oxime
- Pyrimidine-4-carbaldehyde oxime
- Pyridine-3-carbaldehyde oxime
Comparison: Pyrimidine-5-carbaldehyde oxime is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other pyrimidine carbaldehyde oximes, the 5-position substitution may offer distinct steric and electronic properties, potentially leading to different biological interactions and synthetic applications .
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
N-(pyrimidin-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H |
InChI Key |
JIHALWYYWJPEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















